7-Methoxy-4-(piperazin-1-yl)quinoline

TRPV1 Pain Ion Channel

When sourcing TRPV1 antagonist building blocks, only the 7-methoxy substitution pattern delivers sub-nanomolar potency (Ki=0.35nM, IC50=0.55nM) and >1600-fold selectivity over capsazepine. Generic 7-chloro or unsubstituted analogs cannot replicate this binding affinity or favorable LogP (2.05) for blood-brain barrier penetration. With a tPSA of 37.4Ų, this scaffold is optimized for CNS exposure—critical for neuropathic pain programs. As a key intermediate in vanilloid receptor patents EP-1546116-A1 and WO-2021096335-A1, it offers a clear path to IP protection. Ideal as a reference standard for TRPV1 assay validation (Z'-factor determination) and as a starting scaffold for HTS campaigns targeting pain and inflammation.

Molecular Formula C14H17N3O
Molecular Weight 243.3 g/mol
CAS No. 4038-97-5
Cat. No. B1369039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-4-(piperazin-1-yl)quinoline
CAS4038-97-5
Molecular FormulaC14H17N3O
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC=CC(=C2C=C1)N3CCNCC3
InChIInChI=1S/C14H17N3O/c1-18-11-2-3-12-13(10-11)16-5-4-14(12)17-8-6-15-7-9-17/h2-5,10,15H,6-9H2,1H3
InChIKeyUROPJUHDMCQLHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-4-(piperazin-1-yl)quinoline (CAS 4038-97-5): Procurement-Grade Building Block for TRPV1 and Antimalarial Research


7-Methoxy-4-(piperazin-1-yl)quinoline (CAS: 4038-97-5) is a quinoline-piperazine hybrid with the molecular formula C14H17N3O and a molecular weight of 243.30 g/mol . The compound features a methoxy group at the 7-position and a piperazine ring at the 4-position of the quinoline core, defining its unique pharmacophoric profile . This heterocyclic scaffold is a versatile building block in medicinal chemistry, serving as a key intermediate for the synthesis of vanilloid receptor (TRPV1) ligands and antimalarial agents .

Why 7-Methoxy-4-(piperazin-1-yl)quinoline Cannot Be Substituted by Generic Quinoline Analogs in TRPV1-Targeted Research


Substituting 7-Methoxy-4-(piperazin-1-yl)quinoline with close analogs like 7-chloro-4-(piperazin-1-yl)quinoline or unsubstituted 4-(piperazin-1-yl)quinoline is not scientifically valid in TRPV1 antagonist research. The 7-methoxy substituent confers a >1600-fold increase in binding affinity (Ki = 0.35 nM) for the rat TRPV1 receptor compared to the archetypal antagonist capsazepine (Ki = 3.2 μM) [1]. Furthermore, the compound's LogP of 2.05, driven by the methoxy group, provides a distinct lipophilicity profile compared to the 7-chloro analog (LogP = 2.69) , directly impacting cellular permeability and off-target binding profiles. Generic quinoline building blocks lacking this precise substitution pattern will not recapitulate the nanomolar potency or physicochemical properties required for reproducible SAR studies [2].

7-Methoxy-4-(piperazin-1-yl)quinoline: Quantified Differentiation Evidence for Scientific Procurement


TRPV1 Antagonist Potency: 1600-Fold Improvement over Capsazepine

In direct binding assays, 7-Methoxy-4-(piperazin-1-yl)quinoline exhibits a Ki of 0.350 nM for the rat vanilloid receptor 1 (VR1/TRPV1) [1]. This represents a >1600-fold increase in binding affinity compared to the reference TRPV1 antagonist capsazepine, which has a reported Ki of 3.2 μM in the same system . For human TRPV1 expressed in HEK293 cells, the compound achieves an IC50 of 0.550 nM, >1000-fold more potent than capsazepine (IC50 = 562 nM) [2].

TRPV1 Pain Ion Channel

TRPV1 Potency: 10-Fold Improvement over SB-366791 and BCTC

7-Methoxy-4-(piperazin-1-yl)quinoline demonstrates an IC50 of 0.55 nM against human TRPV1 [1]. In cross-study comparison, this is 10-fold more potent than the widely used TRPV1 antagonist SB-366791 (IC50 = 5.7 nM) and 11- to 64-fold more potent than BCTC (IC50 = 6-35 nM depending on assay conditions) . While direct head-to-head data is not available, the consistent assay platforms (FLIPR-based calcium flux) allow for robust cross-study comparison.

TRPV1 Pain Drug Discovery

Optimized Lipophilicity (LogP 2.05) for CNS Penetration vs. Chloro Analog

The compound exhibits a calculated LogP of 2.05 , which falls within the optimal range (1-3) for CNS drug candidates per Lipinski's Rule of Five. This represents a significant physicochemical differentiation from the 7-chloro analog, which has a higher LogP of 2.69 , potentially increasing non-specific protein binding and reducing aqueous solubility. The piperazine moiety contributes a topological polar surface area (tPSA) of 37.4 Ų, further supporting blood-brain barrier permeability predictions .

Physicochemical Properties LogP CNS Drug Design

Thermal Stability: Higher Melting Point (145-146°C) vs. Chloro Analog (113-116°C)

7-Methoxy-4-(piperazin-1-yl)quinoline exhibits a melting point of 145-146 °C , which is approximately 30 °C higher than that of its 7-chloro analog (113-116 °C) . This increased thermal stability, while not a direct measure of biological activity, provides a practical advantage for compound storage, handling, and certain formulation processes where thermal degradation is a concern.

Solid-State Properties Thermal Stability Formulation

Patent-Protected Scaffold for TRPV1 Ligand Development

7-Methoxy-4-(piperazin-1-yl)quinoline is explicitly claimed as an intermediate in multiple patent applications for vanilloid receptor (TRPV1) ligands, including EP-1546116-A1 and WO-2021096335-A1 . In contrast, the unsubstituted 4-(piperazin-1-yl)quinoline and 7-chloro analog are not specifically claimed in the same patent families for TRPV1 applications, highlighting the specific importance of the 7-methoxy substitution for this therapeutic target. The compound's presence in these patents confirms its utility as a privileged scaffold for generating novel intellectual property in the TRPV1 antagonist space [1].

Intellectual Property TRPV1 Medicinal Chemistry

Optimal Research and Procurement Scenarios for 7-Methoxy-4-(piperazin-1-yl)quinoline


High-Throughput Screening for Novel TRPV1 Antagonists

Given its sub-nanomolar potency against both rat and human TRPV1 (Ki = 0.35 nM, IC50 = 0.55 nM), 7-Methoxy-4-(piperazin-1-yl)quinoline is ideally suited as a positive control or starting scaffold in high-throughput screening campaigns for pain and inflammation targets [1]. Its >1000-fold potency advantage over capsazepine ensures a robust assay window and reduces the risk of false negatives in low-sensitivity assays [2].

CNS-Penetrant TRPV1 Ligand Optimization

With a calculated LogP of 2.05 and tPSA of 37.4 Ų, this compound possesses favorable physicochemical properties for blood-brain barrier penetration . It serves as an optimal starting point for medicinal chemistry programs aimed at developing centrally-acting TRPV1 antagonists for neuropathic pain, where maintaining CNS exposure is critical. The 7-methoxy group provides a handle for further SAR exploration without sacrificing the optimal lipophilicity profile .

Reference Standard for TRPV1 Binding Assay Validation

The well-characterized binding affinity (Ki = 0.35 nM) and functional antagonism (IC50 = 0.55 nM) of this compound make it an excellent reference standard for validating new TRPV1 binding or functional assays [3]. Its high potency allows for precise determination of assay sensitivity and Z'-factor, ensuring data quality in primary and secondary screening operations. Use of a compound with validated, publicly available affinity data enhances reproducibility across different laboratories [4].

Synthesis of Patent-Protected TRPV1 Modulators

As an intermediate explicitly claimed in multiple vanilloid receptor ligand patents (EP-1546116-A1, WO-2021096335-A1), procurement of this building block enables the synthesis of novel, patentable TRPV1 modulators . Research organizations aiming to develop proprietary TRPV1-targeted therapeutics can leverage this scaffold to generate new chemical entities with a clear path to intellectual property protection, differentiating from generic quinoline analogs not covered by these patent families [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methoxy-4-(piperazin-1-yl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.